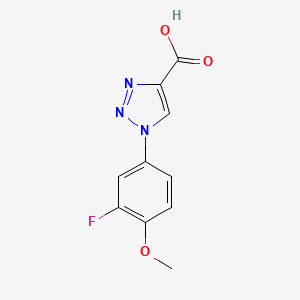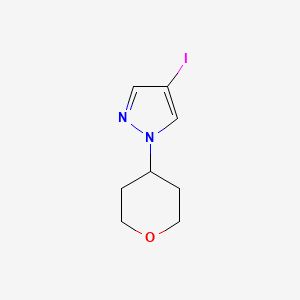
methyl 3-(azidomethyl)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(azidomethyl)benzoate is an organic compound that belongs to the family of azides Azides are known for their high reactivity and versatility in various chemical reactions
作用机制
Target of Action
It’s worth noting that similar compounds, such as benzodiazepines, have been found to interact with the central nervous system
Mode of Action
The exact mode of action of methyl 3-(azidomethyl)benzoate is currently unknown . It’s known that similar compounds can interact with their targets through various mechanisms, such as acting as a contact toxicant, a fumigant, an ovicidal toxin, an oviposition deterrent, a repellent, and an attractant .
Biochemical Pathways
For instance, benzoate metabolism in the human gut microbiome involves the protocatechuate branch of the beta-ketoadipate pathway . Additionally, methyl benzoate biosynthesis in plants involves several genes associated with the methylation of benzoic acid and salicylic acid .
Pharmacokinetics
Similar compounds, such as methyl 3,4-dihydroxybenzoate (mdhb), have been found to have fast absorption, high systemic clearance, a short half-life, and an oral bioavailability of 23% . MDHB also permeates the blood-brain barrier and is rapidly distributed to all organs .
Result of Action
For instance, benzimidazole molecules are effective against various strains of microorganisms .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, methyl benzoate, a similar compound, has been found to be an effective pesticide against a range of different agricultural, stored product, and urban insect pests, and its efficacy can be influenced by environmental conditions .
安全和危害
未来方向
准备方法
Synthetic Routes and Reaction Conditions
Methyl 3-(azidomethyl)benzoate can be synthesized through a multi-step process. One common method involves the nitration of methyl benzoate to form methyl 3-nitrobenzoate, followed by reduction to methyl 3-aminobenzoate. The amino group is then converted to an azido group using sodium azide in the presence of a suitable solvent .
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and reduction processes, followed by azidation. The reaction conditions are optimized to ensure high yield and purity of the final product. Safety measures are crucial due to the explosive nature of azides .
化学反应分析
Types of Reactions
Methyl 3-(azidomethyl)benzoate undergoes various types of chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: The azido group can be reduced to form amines.
Substitution: The azido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Substitution: Copper(I) iodide is often used as a catalyst in the Huisgen 1,3-dipolar cycloaddition reaction with alkynes to form triazoles.
Major Products Formed
Oxidation: Nitro compounds.
Reduction: Amines.
Substitution: Triazoles.
科学研究应用
Methyl 3-(azidomethyl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various heterocyclic compounds.
Biology: Employed in bioconjugation techniques to label biomolecules.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of polymers and materials with enhanced properties.
相似化合物的比较
Similar Compounds
Methyl benzoate: Lacks the azido group and is less reactive.
Methyl 3-nitrobenzoate: Contains a nitro group instead of an azido group, leading to different reactivity.
Methyl 3-aminobenzoate: Contains an amino group, which can be converted to an azido group.
Uniqueness
Methyl 3-(azidomethyl)benzoate is unique due to its azido group, which imparts high reactivity and versatility in chemical reactions. This makes it a valuable compound in various fields of research and industry .
属性
CAS 编号 |
180863-54-1 |
|---|---|
分子式 |
C9H9N3O2 |
分子量 |
191.2 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




